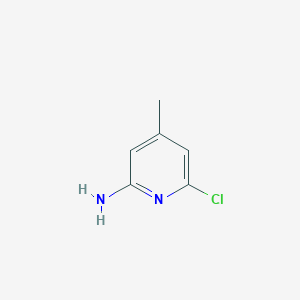

6-Chloro-4-methylpyridin-2-amine

Description

Contextualization within Pyridine (B92270) Derivatives Research and Development

Pyridine and its derivatives have long been a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. These compounds are of profound interest due to their diverse biological activities and unique chemical properties. 6-Chloro-4-methylpyridin-2-amine fits within this broad class of compounds as a highly functionalized and reactive intermediate. chemimpex.com Research into such derivatives is pivotal for developing new synthetic methodologies and for the discovery of molecules with novel functions.

Significance of this compound as a Core Heterocyclic Synthon

A synthon is a molecular unit that can be used to form larger molecules through defined chemical reactions. This compound serves as an exemplary heterocyclic synthon or "building block". chemimpex.com Its structure is endowed with multiple reactive sites: the amino group and the chlorine atom, which can be selectively targeted in various chemical reactions. chemimpex.com The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, while the amino group at the 2-position can undergo a range of transformations, including condensation and coupling reactions. researchgate.net This dual reactivity allows for the strategic and controlled construction of more complex molecular architectures, making it an ideal candidate for streamlining synthetic pathways. chemimpex.com

Overview of Current Research Trajectories and Academic Interest in this compound

Academic and industrial interest in this compound is propelled by its application in synthesizing high-value chemical entities. A notable research trajectory involves its use as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com For instance, derivatives of the closely related 2-amino-6-chloropyridine (B103851) have been synthesized and investigated for their potential antibacterial and antifungal properties. researchgate.net Furthermore, the compound serves as a crucial precursor in the development of pharmaceuticals targeting a range of conditions. chemimpex.com Its stability and predictable reactivity make it a preferred choice for researchers aiming to improve the efficiency and yield of complex synthetic processes. chemimpex.com

Research Rationale and Contribution to Advanced Organic Synthesis and Functional Materials

The rationale for the focused research on this compound stems from its capacity to facilitate the creation of sophisticated organic molecules and novel functional materials. chemimpex.com Its contribution to advanced organic synthesis is significant, as it provides a reliable and versatile platform for drug discovery and development. chemimpex.com The ability to use this compound as a ligand in coordination chemistry also opens avenues for its application in catalysis and material science. By providing a stable yet reactive scaffold, this compound enables the efficient synthesis of compounds that might otherwise be difficult to access, thereby accelerating innovation in both medicinal chemistry and materials research.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-6-chloro-4-methylpyridine, 2-Amino-6-chloro-4-picoline | chemimpex.com |

| CAS Number | 51564-92-2 | chemimpex.com |

| Molecular Formula | C₆H₇ClN₂ | chemimpex.com |

| Molecular Weight | 142.59 g/mol | chemimpex.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 51564-92-2 | C₆H₇ClN₂ | Primary subject of the article |

| 2-Amino-6-chloropyridine | 19798-81-3 | C₅H₅ClN₂ | Starting material for derivative synthesis |

| Lumacaftor | 936727-05-8 | C₂₄H₁₈F₂N₂O₅ | Pharmaceutical for which a related compound is a key intermediate |

Properties

IUPAC Name |

6-chloro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQCZHMVYZDGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600250 | |

| Record name | 6-Chloro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51564-92-2 | |

| Record name | 6-Chloro-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51564-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 6-chloro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 6 Chloro 4 Methylpyridin 2 Amine

Established Synthetic Routes to 6-Chloro-4-methylpyridin-2-amine

Precursor-Based Synthesis Strategies

One of the fundamental approaches to synthesizing this compound involves the chemical modification of pre-existing pyridine (B92270) rings. A common strategy begins with a readily available precursor like 2-amino-4-methylpyridine (B118599). This starting material can undergo a series of reactions to introduce the desired chlorine atom at the 6-position.

Another precursor-based route utilizes 2,6-dichloropyridine (B45657). psu.edu In this method, one of the chlorine atoms is selectively replaced by an amino group. For instance, the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazino-6-chloropyridine. psu.edu Subsequent reduction of the hydrazino group, for example, using Raney nickel and hydrazine, can produce 2-amino-6-chloropyridine (B103851). psu.edu While this provides the 2-amino-6-chloro pyridine core, the introduction of the methyl group at the 4-position would require additional steps, potentially starting from a methylated dichloropyridine precursor if available.

A different approach starts from 2-picoline-1-oxide, which can be converted to 1-methoxy-2-methylpyridinium methyl sulfate (B86663) by reaction with dimethyl sulfate. orgsyn.org This intermediate can then react with sodium cyanide to produce 2-cyano-6-methylpyridine. orgsyn.org The cyano group can then be converted to an amino group through various reduction methods, followed by a chlorination step to yield the final product.

The synthesis of the related compound, 2-amino-4-chloro-6-methylpyrimidine, has been achieved by refluxing isocytosine (B10225) with phosphorus oxychloride. chemicalbook.com This highlights a general strategy where a hydroxyl group on a pyridine or pyrimidine (B1678525) ring can be converted to a chloro group.

| Starting Material | Key Intermediates | Reagents | General Conditions |

| 2-Amino-4-methylpyridine | Diazonium salt | NaNO₂, HCl, CuCl | Sandmeyer reaction conditions |

| 2,6-Dichloropyridine | 2-Hydrazino-6-chloropyridine | Hydrazine hydrate, Ra/Ni | Reflux followed by reduction psu.edu |

| 2-Picoline-1-oxide | 1-Methoxy-2-methylpyridinium methyl sulfate, 2-Cyano-6-methylpyridine | Dimethyl sulfate, NaCN | Stepwise reaction orgsyn.org |

| Isocytosine (for pyrimidine analog) | N/A | POCl₃ | Reflux chemicalbook.com |

Direct Chlorination and Amination Methods

Direct functionalization of the pyridine ring offers a more atom-economical approach to this compound. This can involve the direct chlorination of an aminopyridine precursor or the amination of a chloropyridine.

For example, the direct chlorination of 2-aminopyridine (B139424) can be achieved using a chlorinating agent in a strongly acidic medium. google.com This method has been shown to produce 2-amino-5-chloropyridine (B124133) with minimal formation of dichlorinated byproducts when the Hammett acidity function (H₀) is less than -3.5. google.com A similar strategy could potentially be applied to 2-amino-4-methylpyridine, although regioselectivity would be a key consideration.

Conversely, the direct amination of a di-chlorinated pyridine can be challenging. The reaction of 2,6-dichloropyridine with ammonia (B1221849) to produce 2-amino-6-chloropyridine requires high temperatures (around 200 °C) and pressure, necessitating the use of an autoclave. psu.edu

A milder approach for amination is the Buchwald-Hartwig palladium-catalyzed amination. This reaction allows for the coupling of a chloro-substituted pyridine with an amine source under less harsh conditions. For instance, 3-chloro-4-methylpyridine (B42638) can be aminated using ammonia or an amine source in the presence of a palladium catalyst like Pd(dba)₂ with a suitable ligand such as XPhos. This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures (100–120°C).

| Reaction Type | Substrate | Reagents | Key Conditions |

| Direct Chlorination | 2-Aminopyridine | Chlorinating agent (e.g., Cl₂, SOCl₂) | Strongly acidic medium (H₀ < -3.5) google.com |

| Direct Amination | 2,6-Dichloropyridine | Ammonia | High temperature (200 °C) and pressure psu.edu |

| Palladium-Catalyzed Amination | 3-Chloro-4-methylpyridine | Amine source, Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃) | 100–120°C in DMF |

Regioselective Synthesis Techniques

Controlling the position of functionalization (regioselectivity) is crucial in the synthesis of specifically substituted pyridines like this compound. The inherent electronic properties of the pyridine ring, along with the directing effects of existing substituents, play a significant role.

In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated. However, activating groups like an amino group can direct incoming electrophiles. For the chlorination of 2-aminopyridine, the reaction in a strongly acidic medium helps to control the position of chlorination, favoring the 5-position. google.com

For nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. This makes the 2- and 6-positions of a pyridine ring susceptible to substitution. For instance, in the reaction of 2,6-dichloropyridine with a nucleophile, the first substitution will occur at either the 2- or 6-position. The introduction of the first substituent will then influence the reactivity of the remaining chlorine atom for a subsequent substitution.

A recent study on the total synthesis of (+)-floyocidin B highlighted a strategy for the 4,5-regioselective functionalization of 2-chloropyridines. mdpi.com This demonstrates that with the appropriate choice of reagents and reaction conditions, functional groups can be introduced at specific positions on the pyridine ring, even those not typically favored by the inherent reactivity of the pyridine nucleus. mdpi.com

Advanced Synthetic Approaches to this compound and Its Analogs

Modern synthetic organic chemistry has seen the development of powerful catalytic methods that have revolutionized the synthesis of complex molecules. These advanced approaches offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly noteworthy. libretexts.org

This reaction can be employed for the synthesis of analogs of this compound or for the introduction of the methyl group itself. For instance, a key step in an improved synthesis of 6-chloro-5-methylpyridin-2-amine, an intermediate for the drug lumacaftor, involved a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 5-position of a 2-amino-6-chloropyridine derivative. acs.org This highlights the utility of this reaction in regioselectively installing alkyl groups on a pyridine ring.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be used, with the choice often depending on the specific substrates being coupled. acs.org For example, Pd(dppb)Cl₂ has been found to be effective for coupling with monocyclic heteroaryl chlorides. acs.org

| Reaction | Substrates | Catalyst System | Base |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl halide and boronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., PPh₃, PCy₃) | Na₂CO₃, K₂CO₃, etc. libretexts.orgacs.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. youtube.com In this reaction, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group, typically a halide. youtube.comresearchgate.net The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents on the ring. researchgate.net

The 2- and 4-positions of the pyridine ring are particularly activated for SNAr. acs.org Therefore, the chlorine atom in this compound is susceptible to displacement by various nucleophiles, providing a direct route to a wide range of analogs. For example, 2-chloropyridines can react with amines to form 2-aminopyridines. thieme-connect.com While these reactions can sometimes require harsh conditions, the use of flow reactors can facilitate the reaction at high temperatures, leading to good yields in short reaction times. thieme-connect.com

The SNAr reaction is a powerful tool for introducing diverse functional groups onto the pyridine scaffold. The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I is a common trend for activated systems) and the electron-withdrawing ability of the substituents on the ring. researchgate.net

| Reaction Type | Substrate | Nucleophile | General Conditions |

| SNAr | Halopyridine (e.g., 2-chloropyridine) | Amines, alkoxides, thiols, etc. | Often requires heat; can be facilitated by flow reactors or microwave irradiation youtube.comthieme-connect.com |

Optimization of Synthetic Pathways for Industrial Scalability and Efficiency

The industrial synthesis of this compound necessitates a focus on cost-effectiveness, safety, and high throughput. Optimization strategies are centered on improving reaction yields, minimizing waste, and simplifying operational procedures. Key areas of development include the fine-tuning of reaction parameters, the selection of highly efficient catalysts, and the streamlining of purification processes for both intermediate compounds and the final product.

Solvent Effects and Reaction Condition Studies

The choice of solvent and the precise control of reaction conditions are paramount in the synthesis of pyridinamine derivatives, significantly influencing reaction rates, yields, and the formation of byproducts. For analogous chlorinated pyridine derivatives, yields can vary widely, from as low as 7% to 24%, depending on the conditions.

One common synthetic route involves the reduction of a nitro-substituted precursor, such as 6-chloro-4-methylpyridin-2-nitro. In this process, the selection of the solvent is critical to ensure the selective reduction of the nitro group without affecting the chloro substituent. Ethanol (B145695) is often employed as a solvent for catalytic hydrogenation with a Palladium on carbon (Pd/C) catalyst at a controlled temperature of 25°C. Temperature control is a recurring theme; for instance, the nitration of 4-methylpyridin-2-amine to produce the nitro precursor requires careful temperature management at -10°C to prevent over-nitration.

In the synthesis of related aminopyridines, solvents like diethyl ether (Et₂O) are used for reactions involving organolithium reagents (n-BuLi) at temperatures ranging from -78°C to room temperature. nih.gov The use of dimethylformamide (DMF) is noted for its utility with polar intermediates. For radiolabeling syntheses of similar structures, acetonitrile (B52724) has been shown to provide higher yields compared to DMF. nih.gov Post-reaction work-up often involves treatment with aqueous solutions, such as saturated sodium carbonate (Na₂CO₃), followed by extraction with organic solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov

Below is a table summarizing various reaction conditions and their effects, drawn from synthetic procedures for closely related compounds.

| Precursor / Reaction | Solvent(s) | Reagents | Temperature | Key Observation |

| Reduction of 6-chloro-4-methylpyridin-2-nitro | Ethanol | H₂/Pd-C | 25°C | Mitigates competing reduction of the chloro group. |

| Nitration of 4-methylpyridin-2-amine | Not specified | HNO₃, H₂SO₄ | -10°C | Careful temperature control is required to avoid over-nitration. |

| Deprotection to form an aminopyridine | Ethanol, Water | NH₂OH·HCl | Reflux | Reaction completion monitored by TLC, followed by neutralization. nih.gov |

| Lithiation of a pyridine derivative | Diethyl ether (Et₂O) | n-BuLi | -20°C to -10°C | Preparation of a key intermediate for further reaction. nih.gov |

| Chlorination of a pyridone intermediate | Phosphorus oxychloride (POCl₃) | PCl₅ (as co-reagent) | ~115°C (Reflux) | Effective chlorination, with excess POCl₃ removed by distillation. google.com |

| Amide to Amine Conversion (Hofmann Rearrangement) | Water | NaOH, Br₂ | 0°C to 70°C | Conversion of an amido intermediate to the final amino product. google.com |

Catalyst Systems and Ligand Optimization

Catalysts are fundamental to the efficient synthesis of this compound and its analogs, enabling reactions that would otherwise be slow or unselective. Palladium-based catalysts are particularly prominent in this field.

For the reduction of nitro groups, a standard and effective system is palladium on a carbon support (Pd/C) used with hydrogen gas. This heterogeneous catalyst is favored in industrial settings for its efficiency and ease of separation from the reaction mixture. Beyond simple reductions, advanced palladium catalytic systems, such as those employing specialized ligands like Xantphos, have expanded the utility of this compound in constructing more complex heterocyclic structures through cross-coupling reactions. For example, a Suzuki-Miyaura cross-coupling reaction, which relies on a palladium catalyst, was successfully used for the 5-position methylation of 2-amino-6-chloropyridine to produce a key intermediate on a hectogram scale. acs.org

Copper-based catalyst systems have also been investigated, particularly in polymerization reactions involving similar amine ligands. In the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), a copper(I) chloride catalyst was used with various aromatic amine ligands, including 2-aminopyridine and 4-aminopyridine (B3432731). mdpi.com Studies showed that the catalytic efficiency was highly dependent on the ligand's basicity and steric hindrance. For instance, the 4-aminopyridine/Cu(I) system was found to be highly efficient, whereas the 2-aminopyridine ligand resulted in no polymerization, likely due to steric hindrance around the copper ion. mdpi.com Such findings are instructive for optimizing catalytic steps in the synthesis of this compound, where the pyridine nitrogen can act as a ligand.

| Catalyst System | Ligand (if applicable) | Reaction Type | Application/Observation |

| Pd/C | N/A | Catalytic Hydrogenation | Reduction of a nitro group to an amine. |

| Pd(OAc)₂ | N/A | Cross-coupling | Forms a recyclable catalyst for coupling reactions. |

| Pd/Xantphos | Xantphos | Cross-coupling | Advanced system for constructing complex heterocycles. |

| CuCl₂ | N/A | Complexation | Forms a complex that can catalyze Ullmann-type couplings. |

| Copper(I) Chloride | 4-Aminopyridine | Polymerization | Found to be a highly efficient system due to adequate basicity and low steric hindrance. mdpi.com |

| Copper(I) Chloride | 2-Aminopyridine | Polymerization | Ineffective, likely due to steric hindrance preventing the formation of an active catalytic complex. mdpi.com |

Purification Methodologies for Synthetic Intermediates and Final Product

The isolation and purification of intermediates and the final this compound product are critical for achieving the high purity required for subsequent applications, particularly in pharmaceuticals and agrochemicals. A variety of standard and advanced methodologies are employed.

For crude products, recrystallization is a common and effective method for purification. This technique involves dissolving the crude material in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial for maximizing recovery and purity.

Column chromatography is another frequently recommended technique, especially for separating compounds with similar polarities. While highly effective, its scalability can be a challenge in industrial production due to the large volumes of solvents required and the cost of the stationary phase.

In many multi-step syntheses described in patents for related compounds, purification is achieved through a sequence of extraction and filtration steps. For instance, after a reaction is complete, the mixture might be poured into water and the product extracted using an organic solvent like dichloromethane or ethyl acetate. nih.govgoogle.com The organic layers are then combined, washed with brine to remove water-soluble impurities, and dried over an agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). nih.govgoogleapis.com The solid product can then be isolated by filtration, particularly after precipitation or crystallization from the solution. google.comgoogleapis.com

For volatile compounds or to remove high-boiling solvents like POCl₃, distillation under reduced pressure is employed. google.comgoogleapis.com This method is effective for separating liquids with different boiling points and is a staple in industrial chemical purification. A patent for a related isomer describes distilling an oily product at 0.02 to 0.05 mm Hg to achieve purification. googleapis.com

A multi-step purification process might involve salification, extraction, and pH adjustment. A patent for the synthesis of 2-amino-4-methylpyridine describes a method where the crude product is treated with an acid to form a salt, which is then dissolved in water. google.com The aqueous solution is washed with an organic solvent to remove non-basic impurities. Subsequently, the pH of the aqueous layer is adjusted with a base to be alkaline, causing the purified amine product to precipitate, which can then be collected by filtration. google.com This method was reported to increase purity to over 98.5% and is suitable for industrial scale-up due to its simplicity and the use of low-irritation reagents. google.com

Chemical Reactivity and Derivatization Strategies of 6 Chloro 4 Methylpyridin 2 Amine

Nucleophilic Substitution Reactions of the Chlorine Atom at C-6

The chlorine atom at the C-6 position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, primarily through an SNAr (Nucleophilic Aromatic Substitution) mechanism. This reactivity is a key feature for the derivatization of this compound.

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The chlorine atom at C-6 can be displaced by a range of nucleophiles. While specific studies on 6-Chloro-4-methylpyridin-2-amine are not extensively detailed in the provided results, the general reactivity of chloropyridines suggests that it can react with various nucleophiles. For instance, reactions with primary and secondary amines lead to the formation of the corresponding N-substituted pyridinamines. nih.gov Similarly, reactions with alcohols (alkoxides) and thiols (thiolates) would yield alkoxy and thioether derivatives, respectively. The reactivity of the electrophilic carbon center is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

Formation of Substituted Pyridine Derivatives via SNAr

The substitution of the chlorine atom proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemrxiv.org Subsequently, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring and resulting in the substituted product. chemrxiv.org The rate and success of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For heteroaryl chlorides, including chloropyridines, SNAr reactions with amines can be facilitated in the presence of a base like potassium fluoride (B91410) in an aqueous medium. nih.gov

Transformations Involving the Amino Group at C-2

The amino group at the C-2 position offers another site for chemical modification, allowing for a different set of derivatization strategies.

Acylation Reactions to Form Amides

The primary amino group at C-2 can readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of the corresponding N-(6-chloro-4-methylpyridin-2-yl)amides. This transformation is a common strategy to introduce a variety of functional groups and to modify the electronic and steric properties of the parent molecule.

Alkylation Reactions and Amine Derivatization

The amino group can also be subjected to alkylation reactions. Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amine derivatives.

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. nih.gov Schiff bases are versatile intermediates and have been widely used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.netscience.govresearchgate.net The formation of a Schiff base is a reversible process. nih.gov

Modifications of the Methyl Group at C-4

Oxidation Reactions to Carboxyl or Aldehyde Derivatives

The oxidation of the 4-methyl group can be controlled to yield either the corresponding carboxylic acid or the aldehyde, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 2-Amino-6-chloropyridine-4-carboxylic acid:

The complete oxidation of the methyl group to a carboxylic acid is a robust transformation. This is typically achieved using strong oxidizing agents that are well-established for the conversion of alkyl side chains on heterocyclic and aromatic rings. google.comgoogle.comnih.govlibretexts.orgpressbooks.pub While specific literature detailing this exact transformation on this compound is sparse, the reaction is highly feasible based on analogous conversions of methylpyridines (picolines). google.comgoogle.com

Potassium permanganate (B83412) (KMnO4) is a classic and effective reagent for this purpose. libretexts.orgcommonorganicchemistry.com The reaction is often carried out in a basic aqueous solution; the resulting carboxylate salt is then acidified during workup to yield the final carboxylic acid. pressbooks.pub The conditions must be carefully managed to prevent potential degradation of the aminopyridine ring, but the oxidation of the alkyl side chain is generally a favored process. google.comgoogle.com Another documented method for oxidizing methylpyridines involves using manganese dioxide in the presence of sulfuric acid. google.com

Table 1: Representative Conditions for Oxidation of Methylpyridines to Carboxylic Acids

| Oxidizing Agent | Co-reagents/Solvent | Temperature | Notes |

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH, KOH), Pyridine/Water | Elevated (e.g., 65-100 °C) | A common and powerful method for oxidizing alkyl side chains on aromatic rings. google.compressbooks.pubcommonorganicchemistry.com |

| Manganese Dioxide (MnO₂) | Sulfuric Acid (H₂SO₄) | 130-140 °C | An alternative strong oxidizing system used for picoline oxidation. google.com |

| Molecular Chlorine (Cl₂) | Aqueous HCl, Actinic Radiation | ~120 °C | A patented photochemical oxidation method. google.com |

Oxidation to 6-Chloro-2-aminopyridine-4-carbaldehyde:

The partial oxidation of the methyl group to an aldehyde is a more delicate process, as over-oxidation to the carboxylic acid is a common side reaction. tandfonline.com The reagent of choice for this transformation is often selenium dioxide (SeO₂), which is known for its ability to oxidize activated methyl and methylene (B1212753) groups to carbonyls. tandfonline.comnih.govchemicalbook.comadichemistry.com

Research on the oxidation of various dimethylpyridines (lutidines) has shown that SeO₂ can effectively produce the corresponding aldehydes. tandfonline.com The selectivity towards the aldehyde is highly dependent on the reaction conditions, including the solvent and the stoichiometry of the oxidant. tandfonline.comemporia.edu Typically, using slightly less than one molar equivalent of SeO₂ in a solvent like dioxane with a catalytic amount of water can favor the formation of the aldehyde. tandfonline.com The 4-methyl group of a pyridine ring is generally susceptible to this oxidation. tandfonline.comemporia.edu The presence of the amino and chloro substituents on the ring would influence the reactivity, but the fundamental chemistry remains applicable.

Table 2: Representative Conditions for Oxidation of Methylpyridines to Aldehydes

| Oxidizing Agent | Co-reagents/Solvent | Temperature | Notes |

| Selenium Dioxide (SeO₂) | Dioxane, Water | Reflux | The classic Riley oxidation; can produce mixtures of aldehyde and carboxylic acid. tandfonline.comadichemistry.com Yields are sensitive to stoichiometry. tandfonline.com |

| Pyridinium Chlorochromate (PCC) | Aprotic Solvent (e.g., CH₂Cl₂) | Room Temperature | A mild oxidant that can selectively convert methylarenes to aldehydes. researchgate.net |

Reductive Transformations of this compound

The structure of this compound offers two primary sites for reduction: the chloro substituent and the pyridine ring itself. The outcome of the reduction is highly dependent on the chosen reagents and the severity of the reaction conditions.

Reductive Dehalogenation:

The most common reductive transformation under mild conditions is the cleavage of the carbon-chlorine bond to yield 2-Amino-4-methylpyridine (B118599) . This process, known as reductive dehalogenation or hydrodechlorination, is a valuable method for removing halogen atoms from aromatic systems.

A standard method to achieve this is catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) typically facilitates the removal of the chloro group. This reaction is often performed in a protic solvent like ethanol (B145695) or methanol.

Table 3: Reaction Data for Reductive Transformations

| Transformation | Product | Reagents/Catalyst | Conditions | Notes |

| Reductive Dehalogenation | 2-Amino-4-methylpyridine | H₂, Pd/C | Atmospheric or low pressure, Room Temp. to mild heating | A standard method for removing aryl chlorides. |

| Reductive Dehalogenation | 2-Amino-4-methylpyridine | PMHS, Pd(OAc)₂ | Room Temperature | A very mild, phosphine-free system tolerant of amine groups. |

| Pyridine Ring Hydrogenation | 4-Methylpiperidin-2-amine | H₂, PtO₂ or Rh/C | High pressure (50-70 bar), Elevated Temp. | More forcing conditions required to saturate the aromatic ring. researchgate.netnih.gov |

Pyridine Ring Reduction:

Under more forcing conditions, the pyridine ring itself can be reduced. Catalytic hydrogenation using more active catalysts like platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C) under elevated hydrogen pressure (50-70 bar) and temperature can saturate the heterocyclic ring. researchgate.netnih.gov This transformation would result in the formation of 4-Methylpiperidin-2-amine , assuming the chloro group is also removed during the process, which is highly probable under such vigorous conditions. This complete reduction significantly alters the geometry and electronic nature of the molecule, converting the flat, aromatic ring into a flexible, saturated piperidine (B6355638) structure. researchgate.net

Applications and Functional Explorations of 6 Chloro 4 Methylpyridin 2 Amine and Its Derivatives

Role as a Key Intermediate in Medicinal Chemistry Research

6-Chloro-4-methylpyridin-2-amine, also known as 2-Amino-6-chloro-4-methylpyridine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. chemimpex.com Its distinct chemical structure, featuring a pyridine (B92270) ring with chloro, methyl, and amine substituents, offers versatile reactivity for creating more complex compounds. chemimpex.comindiamart.com This makes it a valuable intermediate in both pharmaceutical and agrochemical research. chemimpex.com

Precursor for Active Pharmaceutical Ingredients (APIs)

The structural framework of this compound is integral to the development of various Active Pharmaceutical Ingredients (APIs). It acts as a foundational component that can be chemically modified to produce compounds with specific therapeutic effects. Its stability and reactivity in processes like nucleophilic substitutions and coupling reactions make it a preferred choice for synthesizing complex molecules. chemimpex.com One notable, though structurally related, example is 3-Amino-2-chloro-4-methylpyridine, which is a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. chemicalbook.com The synthesis of such critical APIs underscores the importance of chloromethylpyridine scaffolds in medicinal chemistry.

Synthesis of Novel Therapeutic Agents and Drug Candidates

The versatility of the this compound scaffold is evident in its use for generating novel therapeutic agents. Researchers have synthesized series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogs as potential inhibitors for inducible nitric oxide synthase (iNOS). nih.gov Compounds derived from this precursor have been identified as promising candidates for developing Positron Emission Tomography (PET) tracers to image iNOS, which is relevant in conditions like neuroinflammation. nih.gov

Furthermore, derivatives incorporating this pyridine structure have been investigated for a range of other therapeutic applications. For instance, novel picolinamide (B142947) derivatives have been synthesized and evaluated as potential antitumor agents. mdpi.com The synthesis often involves modifying the core structure to interact with specific biological targets, highlighting the compound's role as a versatile platform for drug discovery.

Investigation of Antimicrobial Activities of Derivatives

Derivatives of this compound have been a subject of significant research for their antimicrobial properties. Studies have shown that Schiff bases synthesized from 2-amino-4-chloropyridine (B16104) and various aldehydes exhibit notable antibacterial and antifungal activity. researchgate.net These compounds have been tested against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and various fungi. researchgate.netresearchgate.net

The antimicrobial efficacy is often linked to the specific substitutions made to the parent molecule. For example, the introduction of certain aromatic aldehydes to form Schiff bases can enhance the biological activity against specific microbial strains. researchgate.net Similarly, secondary and tertiary amines containing a 2-chloro-6-methylquinoline (B1583817) moiety, a related heterocyclic structure, have demonstrated promising antifungal activity, particularly those with electron-withdrawing groups on the phenyl ring. nih.gov This line of research is crucial in the ongoing effort to combat multidrug-resistant microbes. researchgate.net

Table 1: Examples of Antimicrobial Activity of Pyridine and Pyrrolidine Derivatives

| Compound/Derivative Class | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Schiff bases of 2-amino-4-chloropyridine | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Penicillium expansum | Variable and modest activity; some derivatives showed significant inhibition. | researchgate.net |

| 2,4,6-tripyrrolidinochlorobenzene | Various pathogenic bacteria | Inhibited growth | nih.gov |

| 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | Mycobacterium tuberculosis | Significant antimycobacterial activity (MIC 12.5 µg/mL). | latamjpharm.org |

This table presents selected examples and is not exhaustive of all research findings.

Exploration of Anticancer Potential of Derivatives

The pyridine scaffold is a common feature in many compounds investigated for anticancer activity. Derivatives of this compound and related structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of quinazoline (B50416) analogues, including a 6-chloro derivative, were tested against breast (MCF-7, MDA-MB-231), kidney (HEK-293), and lung (A-549) cancer cell lines. ajchem-a.com One compound, 6-(chloro)-3-((4-nitrophenyl) amino)-4-thiomorpholinoquinazolin-3-ium, was identified as a potential lead for further development. ajchem-a.com

In another study, new α-aminophosphonates containing a 4-chloro-6-methylpyrimidin-2-amino pharmacophore (a pyrimidine (B1678525) analogue) were synthesized and showed potential for inhibiting the growth of DU145 (prostate) and A549 (lung) cancer cells. eurekaselect.com Halogenated derivatives of other heterocyclic systems, such as benzofurans, have also been shown to possess significant anticancer activity, suggesting that the presence of a chlorine atom can be a key feature for enhancing cytotoxicity. nih.govnih.gov

Table 2: Anticancer Activity of Selected Chlorinated Heterocyclic Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 6-chloro-quinazoline analogues | MCF-7, MDA-MB-231, HEK-293, A-549 | Compound 2 (a 6-chloro derivative) identified as a potential lead nucleus. | ajchem-a.com |

| 4-chloro-6-methylpyrimidin-2-yl-aminophosphonates | DU145 (prostate), A549 (lung) | Showed potential growth inhibition. | eurekaselect.com |

| 2-amino-4-chloro-pyrimidine derivatives | HCT116 (colon), MCF7 (breast) | Derivative 6 exhibited the highest anticancer activity on both cell lines. | nih.gov |

This table provides illustrative examples from the research literature.

Studies on Anti-inflammatory Properties of Derivatives

The pyridine nucleus is a component of various anti-inflammatory agents. researchgate.net Research has been conducted on derivatives of related structures to evaluate their potential anti-inflammatory effects. For example, a synthesized compound named M-7074, which is a 6-chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline, demonstrated potent anti-edema activities in various rat models, surpassing the effects of phenylbutazone. nih.gov This compound also showed inhibitory effects on prostaglandin (B15479496) biosynthesis, which is a key mechanism for many anti-inflammatory drugs. nih.gov While this compound is not a direct derivative of this compound, its structure and activity highlight the potential of chlorinated heterocyclic compounds in the development of new anti-inflammatory agents.

Contributions to Agrochemical Research and Development

Beyond pharmaceuticals, this compound and its isomers are valuable intermediates in the agrochemical industry. chemimpex.comindiamart.com Pyridine-containing pesticides are known for being highly efficient with low toxicity, which aligns with modern requirements for crop protection products. agropages.com

Derivatives of methylpyridines are used to produce fourth-generation agrochemicals, with many of the advanced pesticide intermediates being fluorine-containing pyridine products. agropages.com The 2-amino-6-chloro-4-methylpyridine structure serves as a building block for developing compounds with herbicidal and antimicrobial properties for agricultural use. chemimpex.com For example, a related compound, 2-Amino-4-chloro-6-methylpyrimidine, is described as a nitrification inhibitor, which can help improve the efficiency of nitrogen fertilizers. sigmaaldrich.compmarketresearch.com The demand for such intermediates is driven by the need for effective herbicides and insecticides in global agriculture, particularly for major crops like corn and rice. pmarketresearch.com

Potential in Materials Science Applications

The structural characteristics of this compound make it a valuable precursor in the development of new organic materials with tailored properties. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, while the amino group can be readily modified, and the pyridine ring itself can participate in various chemical transformations.

The compound this compound and its close analogs are utilized as key intermediates in the synthesis of a range of novel organic materials. The strategic placement of its functional groups allows for the construction of complex molecular architectures. For instance, related chloro-substituted amino pyrimidines have been used to synthesize complex thiazolecarboxamide derivatives through nucleophilic substitution reactions, demonstrating the utility of this class of compounds as foundational scaffolds. google.com

Furthermore, research into the synthesis of multi-substituted pyridines has revealed methodologies that can be applied to this compound to create diverse molecular scaffolds. rsc.orgnih.gov A notable application is the synthesis of position-6 substituted 2-amino-4-methylpyridine analogues, which have been identified as potential tracers for PET imaging of inducible nitric oxide synthase (iNOS). nih.gov This highlights the potential to modify the this compound backbone to develop materials with specific functional properties.

The synthesis of these novel materials often involves a series of chemical transformations, as exemplified by the preparation of substituted 2-amino-4-methylpyridine analogues. The following table outlines a general synthetic pathway for such derivatives:

| Step | Description | Reactants | Product |

| 1 | Protection of the amino group | This compound, Protecting group reagent | Protected this compound |

| 2 | Substitution at the 6-position | Protected intermediate, various nucleophiles or coupling partners | Substituted protected aminopyridine |

| 3 | Deprotection of the amino group | Substituted protected aminopyridine, Deprotection reagent | Substituted 2-amino-4-methylpyridine analogue |

This modular approach allows for the introduction of a wide variety of functional groups at the 6-position, leading to a library of novel organic materials with diverse potential applications.

The integration of this compound and its derivatives into polymers and advanced materials can impart unique properties to the resulting formulations. Aminopyridine-based ligands have been shown to be effective in catalytic systems for polymerization reactions. For example, aminopyridines have been used as ligands in copper(I)-catalyzed oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering thermoplastic. mdpi.com The electronic properties and steric hindrance of the aminopyridine ligand play a crucial role in the efficiency of the catalytic system. mdpi.com

Moreover, the coordination capabilities of aminopyridines can lead to the formation of polymeric structures. For instance, the reaction of 2-amino-3-methylpyridine (B33374) with silver(I) nitrate (B79036) has been shown to produce a polymeric structure where the aminopyridine ligand bridges silver ions. mdpi.com This demonstrates the potential of aminopyridine scaffolds, such as this compound, to be directly incorporated into the backbone of coordination polymers.

The following table summarizes the key aspects of integrating aminopyridine derivatives into polymer systems:

| Polymer System | Role of Aminopyridine Derivative | Resulting Material/Property |

| Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) Synthesis | Ligand for Copper(I) catalyst | High-performance engineering thermoplastic |

| Coordination Polymers | Bridging ligand | Polymeric structures with metal ions in the backbone |

The ability to act as both a ligand in catalytic polymerization and as a direct building block for coordination polymers underscores the versatility of this compound in the formulation of advanced materials.

Catalytic Applications and Ligand Design with this compound Scaffolds

The pyridine nitrogen and the exocyclic amino group of this compound make it an excellent candidate for ligand design in coordination chemistry. Its ability to form stable complexes with a variety of transition metals is central to its application in catalysis. The electronic and steric environment of the metal center can be fine-tuned by modifying the pyridine scaffold, thereby influencing the activity and selectivity of the catalyst.

The compound is explicitly recognized for its use as a ligand in coordination chemistry for catalysis and material science. The coordination behavior of related aminopyridines with transition metals like copper(II) and silver(I) has been studied, providing a foundation for understanding how this compound might interact with metal centers. mdpi.com

Transition metal complexes incorporating aminopyridine ligands have demonstrated catalytic activity in various reactions. For example, complexes of 4-aminopyridine (B3432731) with transition metals have been shown to be effective catalysts for the degradation of organic dyes. ekb.eg Furthermore, the broader class of chiral amino- and imino-based pyridine ligands is significant in asymmetric catalysis, being employed in a range of stereoselective transformations. researchgate.net

The following table presents examples of catalytic systems utilizing aminopyridine-type ligands:

| Catalyst System | Ligand Type | Metal Ion | Application |

| Oxidative Polymerization | Aminopyridines | Copper(I) | Synthesis of PPE mdpi.com |

| Organic Dye Degradation | 4-Aminopyridine | Transition Metals | Environmental Remediation ekb.eg |

| Asymmetric Catalysis | Chiral Amino- and Imino-based Pyridines | Various Transition Metals | Stereoselective Synthesis researchgate.net |

| Cα-Alkylation | Chiral Salen Complexes (with chloro-substituents) | Copper(II), Nickel(II) | Asymmetric synthesis of amino acids nih.gov |

The design of effective catalysts relies on the interplay between the ligand structure and the metal center. The presence of the chloro and methyl substituents on the this compound scaffold allows for further synthetic modifications to create tailored ligands for specific catalytic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-methylpyridin-2-amine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 4-methylpyridin-2-amine with chlorinating agents. Yields for analogous chlorinated pyridine derivatives range from 7% to 24% under controlled conditions (e.g., low temperature, inert atmosphere) . Optimization may include catalyst screening (e.g., palladium-based catalysts) or solvent selection (e.g., DMF for polar intermediates). Purification via column chromatography or recrystallization is recommended to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm aromatic proton environments. For example, methyl groups typically resonate at ~2.5 ppm in NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Similar chlorinated pyrimidines show C–Cl bond lengths of ~1.73 Å and planar ring systems .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .

Q. How does the chlorine substituent influence the reactivity of this compound in further functionalization?

- Methodological Answer : The chlorine atom at position 6 is electron-withdrawing, directing electrophilic substitution to the para position (relative to the amine group). It can undergo Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (e.g., with amines or alkoxides). Methyl groups enhance steric hindrance, requiring careful optimization of reaction conditions (e.g., temperature >100°C for Pd-mediated couplings) .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model HOMO-LUMO gaps and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, predicts intramolecular charge transfer and polarizability . Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. How does this compound interact with transition metals, and what are its applications in coordination chemistry?

- Methodological Answer : The amine and pyridine nitrogen atoms act as bidentate ligands, forming stable complexes with metals like Cu(II) or Fe(III). X-ray studies of analogous compounds reveal octahedral geometries with bond angles of ~90° between metal and ligand atoms. These complexes are studied for catalytic activity in oxidation reactions or as MRI contrast agents .

Q. What structural insights can be gained from high-resolution crystallographic data for this compound?

- Methodological Answer : SCXRD at 100 K resolves torsional angles (e.g., Cl–C–C–N dihedral angles ~5°) and hydrogen-bonding networks (N–H···Cl interactions with distances ~3.1 Å). Data refinement using SHELXL software (R factor <0.05) ensures accuracy in molecular packing analysis .

Safety and Best Practices

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Chlorinated pyridines require inert storage (argon atmosphere) to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.